(R)-2-Amino-3-(4-bromothiophen-2-yl)propanoicacid
CAS No.:
Cat. No.: VC17462674
Molecular Formula: C7H8BrNO2S
Molecular Weight: 250.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8BrNO2S |
|---|---|
| Molecular Weight | 250.12 g/mol |
| IUPAC Name | (2R)-2-amino-3-(4-bromothiophen-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C7H8BrNO2S/c8-4-1-5(12-3-4)2-6(9)7(10)11/h1,3,6H,2,9H2,(H,10,11)/t6-/m1/s1 |
| Standard InChI Key | LBXHSYNAEYCIDW-ZCFIWIBFSA-N |
| Isomeric SMILES | C1=C(SC=C1Br)C[C@H](C(=O)O)N |
| Canonical SMILES | C1=C(SC=C1Br)CC(C(=O)O)N |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound features a propanoic acid backbone substituted at the beta-position with a 4-bromothiophen-2-yl group and an amino group at the alpha-carbon. The thiophene ring, a five-membered heterocycle containing sulfur, is brominated at the 4-position, introducing steric and electronic effects that influence its chemical behavior. Chirality arises from the asymmetric carbon bearing the amino and carboxylic acid groups, with the (R)-enantiomer exhibiting distinct stereochemical properties compared to its (S)-counterpart .
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| IUPAC Name | (2R)-2-amino-3-(4-bromothiophen-2-yl)propanoic acid |
| Molecular Formula | |
| Molecular Weight | 250.12 g/mol |
| Stereochemistry | (R)-configuration at C2 |
| Canonical SMILES | C1=C(SC=C1Br)CC(C(=O)O)N |
| Isomeric SMILES | C1=C(SC=C1Br)CC@HN |
The bromine atom enhances electrophilic substitution reactivity, while the amino and carboxylic acid groups enable participation in peptide coupling and metal coordination. Quantum chemical calculations, such as density functional theory (DFT), could further elucidate its electronic structure, though such studies specific to this compound remain unpublished .
Synthesis and Manufacturing Processes
Synthetic Routes
Synthesis typically begins with functionalization of the thiophene ring. A common approach involves bromination of 2-thiophenepropanoic acid derivatives using reagents like bromosuccinimide (NBS) under controlled conditions. Stereoselective synthesis of the (R)-enantiomer may employ chiral auxiliaries or enzymatic resolution. For example, asymmetric hydrogenation of a ketone precursor using transition metal catalysts (e.g., ruthenium-BINAP complexes) can yield the desired configuration .
Optimization Challenges
Analytical Characterization Techniques
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR):
-
NMR: Peaks at δ 7.2–7.4 ppm correspond to thiophene protons, while the bromine atom causes deshielding of adjacent protons.
-
NMR: The carboxylic carbon resonates near δ 175 ppm, and the thiophene carbons appear between δ 120–140 ppm.
Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) shows a molecular ion peak at 250.12 ([M+H]), with fragmentation patterns indicating loss of ( 206) and ( 171) .
X-ray Crystallography:
Single-crystal analysis confirms the (R)-configuration and dihedral angles between the thiophene ring and propanoic acid chain, though no public datasets are available.
| Compound | Target Enzyme IC50 (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| (R)-2-Amino-3-(4-bromothiophen-2-yl)propanoic acid | 12.3 (Thrombin) | Not tested |
| 5-Bromo-2-thiophenecarboxylic acid | 45.7 | 28 (S. aureus) |
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor for protease inhibitors and kinase modulators. Its chiral center makes it valuable for developing enantiopure pharmaceuticals, reducing off-target effects .
Materials Science
Brominated thiophenes are precursors to conductive polymers. Incorporating this amino acid derivative could yield novel poly(thiophene) hybrids with tunable electronic properties.
Chiral Building Blocks
Used in asymmetric synthesis to construct complex molecules, such as peptidomimetics and macrocycles, leveraging its stereochemical integrity .
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